
2-Methyl-1,2,3,4-Tetrahydroisochinolin-7-amin
Übersicht
Beschreibung
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a heterocyclic compound with the molecular formula C10H14N2 It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Thiq analogs are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine may have similar effects.
Biochemische Analyse
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can bind to receptors such as the dopamine receptor, influencing neurotransmission and potentially exhibiting neuroprotective effects .
Cellular Effects
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the signaling pathways associated with dopamine and serotonin, leading to changes in neurotransmitter release and uptake . Furthermore, it has been observed to affect the expression of genes involved in neuroprotection and neuroinflammation, suggesting its potential therapeutic applications in neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various biomolecules. At the molecular level, this compound can bind to the active site of enzymes such as MAO, leading to enzyme inhibition . This binding interaction can result in the accumulation of monoamines, thereby enhancing neurotransmission. Additionally, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can modulate the activity of receptors like the dopamine receptor, influencing downstream signaling pathways and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is relatively stable under physiological conditions, but it can undergo degradation over extended periods .
Dosage Effects in Animal Models
The effects of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . The threshold effects and the balance between therapeutic and toxic doses are critical considerations for the potential clinical application of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the cyclization of N-acyl derivatives of β-phenylethylamine. One common method includes the use of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to facilitate the cyclization process . The reaction conditions often require elevated temperatures to achieve optimal yields.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine are not extensively documented, the general approach involves large-scale synthesis using similar cyclization techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, fully saturated amines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .
Eigenschaften
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKLIVSHUQSRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514667 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14097-40-6 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
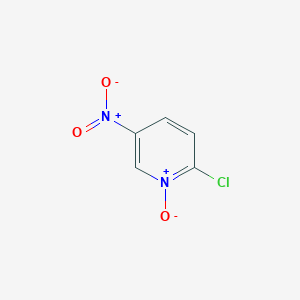
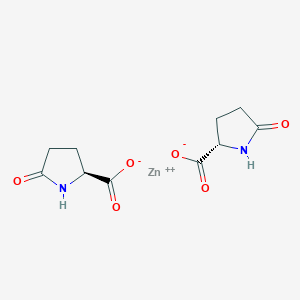
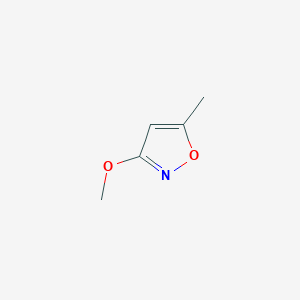

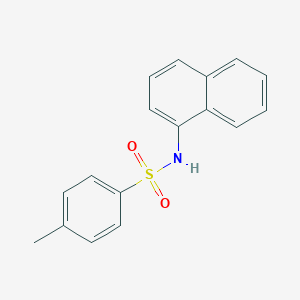
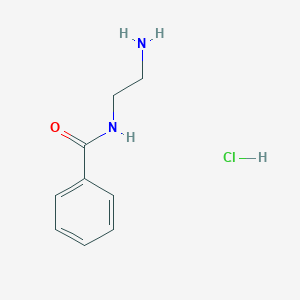



![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)


